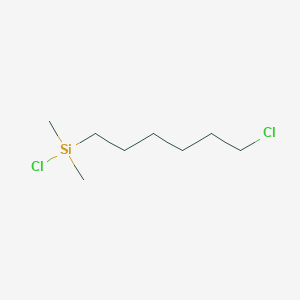

Chloro(6-chlorohexyl)dimethylsilane

Description

Chloro(6-chlorohexyl)dimethylsilane is a chlorosilane compound characterized by a dimethylsilane core substituted with a chlorine atom and a 6-chlorohexyl group. Its molecular formula is C₈H₁₇Cl₂Si, with an approximate molecular weight of 212.0 g/mol. This compound combines the reactivity of chlorosilanes with the structural influence of a terminal chloroalkyl chain. The 6-chlorohexyl group introduces both hydrophobicity and a secondary reactive site (terminal chlorine), enabling applications in surface modification, polymer crosslinking, and materials science.

Properties

Molecular Formula |

C8H18Cl2Si |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

chloro-(6-chlorohexyl)-dimethylsilane |

InChI |

InChI=1S/C8H18Cl2Si/c1-11(2,10)8-6-4-3-5-7-9/h3-8H2,1-2H3 |

InChI Key |

JZYFXCYHHMDBJL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCCCCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(6-chlorohexyl)dimethylsilane typically involves the reaction of hexyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:

Reactants: Hexyl chloride and dimethylchlorosilane.

Catalyst: A suitable catalyst such as aluminum chloride (AlCl3) or a similar Lewis acid.

Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures, typically under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Chloro(6-chlorohexyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Oxidation: The compound can be oxidized to form silanols or other oxygen-containing derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution.

Hydrolysis: Water or aqueous solutions are used as the reagent. The reaction is usually carried out under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products:

Substitution Reactions: Various substituted silanes are formed depending on the nucleophile used.

Hydrolysis: Silanols and hydrochloric acid are the primary products.

Oxidation: Silanols or other oxygen-containing derivatives are formed.

Scientific Research Applications

Chloro(6-chlorohexyl)dimethylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: The compound is used in the modification of biomolecules and surfaces for biological applications.

Medicine: this compound is used in the development of drug delivery systems and medical devices.

Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Chloro(6-chlorohexyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles. It can also undergo hydrolysis to form silanols, which can further react to form siloxanes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Reactivity and Performance Insights

- Reactivity: this compound’s terminal chlorine on the hexyl chain allows for sequential reactions (e.g., nucleophilic substitution), enabling controlled polymer grafting or crosslinking. This contrasts with mono-chlorinated analogs like Chloro(hexyl)dimethylsilane, which lack a secondary reactive site . Butyl(chloro)dimethylsilane’s shorter chain facilitates faster reactions due to reduced steric hindrance, whereas the dodecyl chain in Chloro(dodecyl)dimethylsilane slows reactivity but enhances hydrophobicity .

- Electrolyte Applications: Chlorosilanes, including derivatives with chloroalkyl chains, are used in lithium-ion batteries to stabilize solid-electrolyte interphases (SEIs). The dual chlorine atoms in this compound may improve SEI stability compared to mono-chlorinated analogs, as seen in studies of similar additives .

Surface Modification :

The 6-chlorohexyl group balances hydrophobicity and flexibility, making it suitable for coatings requiring moderate water resistance without brittleness. In contrast, Chloro(dodecyl)dimethylsilane’s long chain is preferred for extreme hydrophobicity .

Industrial and Research Trends

- Synthesis Challenges: The synthesis of this compound requires precise control to avoid side reactions from its dual chlorine atoms. This contrasts with simpler mono-chlorinated silanes, which are more straightforward to produce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.